molecular formula C12H20ClNO2 B158026 2C-G (hydrochloride) CAS No. 327175-14-4

2C-G (hydrochloride)

Cat. No.: B158026
CAS No.: 327175-14-4
M. Wt: 245.74 g/mol
InChI Key: LSTJMRNIFGGQEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2C-G (hydrochloride) is a psychedelic phenethylamine of the 2C-series. It is formally known as 3,4-dimethyl-2,5-dimethoxyphenethylamine. This compound was first synthesized by Alexander Shulgin and is known for its psychoactive effects. It has been used as an entheogen and has structural and pharmacodynamic properties similar to other compounds in the 2C-series .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2C-G (hydrochloride) typically involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxy-beta-nitrostyrene. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride to yield 2,5-dimethoxyphenethylamine. The final step involves methylation of the amine group to produce 3,4-dimethyl-2,5-dimethoxyphenethylamine, which is then converted to its hydrochloride salt .

Industrial Production Methods

Industrial production methods for 2C-G (hydrochloride) are not well-documented due to its classification as a controlled substance in many jurisdictions. the general approach would involve scaling up the laboratory synthesis methods while ensuring compliance with safety and regulatory standards.

Chemical Reactions Analysis

Types of Reactions

2C-G (hydrochloride) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenethylamines and their derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2C-G (hydrochloride) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2C-G (hydrochloride) involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmitter release and changes in perception, mood, and cognition. The compound’s effects are mediated through the activation of specific signaling pathways within the brain .

Comparison with Similar Compounds

2C-G (hydrochloride) is similar to other compounds in the 2C-series, such as 2C-D and Ganesha. it is unique in its structural properties and duration of effects. Unlike other members of the 2C-series, 2C-G is nearly as potent as its amphetamine form .

List of Similar Compounds

  • 2C-D
  • Ganesha
  • 2C-G-3
  • 2C-G-5
  • 2C-G-N

Properties

IUPAC Name

2-(2,5-dimethoxy-3,4-dimethylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2.ClH/c1-8-9(2)12(15-4)10(5-6-13)7-11(8)14-3;/h7H,5-6,13H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTJMRNIFGGQEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1C)OC)CCN)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327175-14-4
Record name 2,5-Dimethoxy-3,4-dimethylphenethylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0327175144
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2C-G HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8T1N0Q6L7D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2C-G (hydrochloride)
Reactant of Route 2
2C-G (hydrochloride)
Reactant of Route 3
2C-G (hydrochloride)
Reactant of Route 4
2C-G (hydrochloride)
Reactant of Route 5
2C-G (hydrochloride)
Reactant of Route 6
2C-G (hydrochloride)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.